![molecular formula C17H21N3O3 B2553196 N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2197372-33-9](/img/structure/B2553196.png)
N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. MPB is a member of the piperidine family and has a molecular weight of 383.46 g/mol. It is a white crystalline powder that is soluble in water and organic solvents. MPB has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用机制
The mechanism of action of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide is not fully understood. However, it is believed that N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide works by binding to the active site of proteases, thereby preventing them from cleaving their target substrates. This inhibition can be reversible or irreversible, depending on the specific protease and the concentration of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide used.
Biochemical and Physiological Effects:
N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has been found to have a variety of biochemical and physiological effects. In addition to its protease inhibition activity, N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has been shown to have anti-inflammatory and anti-tumor properties. N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has also been found to modulate the activity of cytokines and chemokines, which are important signaling molecules involved in immune responses.
实验室实验的优点和局限性
One of the main advantages of using N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide in lab experiments is its high specificity for proteases. N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has been found to inhibit the activity of several proteases, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide is that it may not be effective against all proteases, and its activity may be affected by factors such as pH and temperature.
未来方向
There are many future directions for research involving N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide. One area of interest is the development of new N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide derivatives with improved activity and specificity for specific proteases. Another area of interest is the use of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide in the development of new therapies for diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide and its effects on cytokine and chemokine signaling pathways.
合成方法
The synthesis of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide involves a multi-step process that starts with the reaction of 3-methyl-2-oxopiperidine with 4-aminobenzoyl chloride. The resulting product is then reacted with acryloyl chloride to yield N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide. The final product is purified using column chromatography to obtain a high yield of pure N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide. This synthesis method has been well-established and has been used to produce large quantities of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide for research purposes.
科学研究应用
N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has been used in a variety of scientific research applications. One of the main uses of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide is as a protease inhibitor. N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has been found to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This inhibition has been used to study the role of these proteases in various biological processes, such as inflammation and cancer.
属性
IUPAC Name |
N-(1-methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-15(21)18-11-12-6-8-13(9-7-12)16(22)19-14-5-4-10-20(2)17(14)23/h3,6-9,14H,1,4-5,10-11H2,2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFNPYOJCRRJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553114.png)

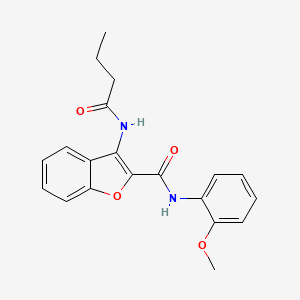
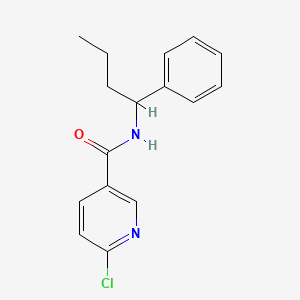
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)
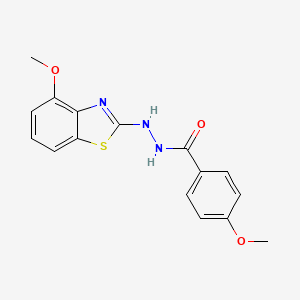
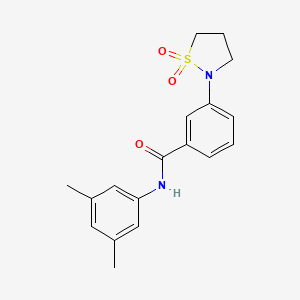
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)
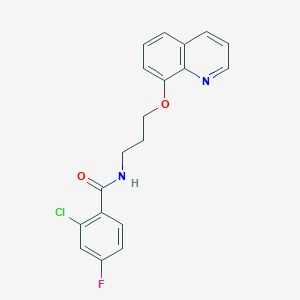
![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)
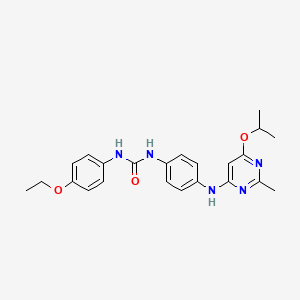
![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)
![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)